molecular formula C10H10F3NO3 B12993873 Methyl 3-amino-4-(2,2,2-trifluoroethoxy)benzoate

Methyl 3-amino-4-(2,2,2-trifluoroethoxy)benzoate

Cat. No.: B12993873
M. Wt: 249.19 g/mol
InChI Key: JLLXWJSHUUNMPR-UHFFFAOYSA-N
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Description

Methyl 3-amino-4-(2,2,2-trifluoroethoxy)benzoate is an organic compound with the molecular formula C10H10F3NO3 and a molecular weight of 249.19 g/mol . This compound is characterized by the presence of an amino group, a trifluoroethoxy group, and a benzoate ester. It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-amino-4-(2,2,2-trifluoroethoxy)benzoate typically involves the esterification of 3-amino-4-(2,2,2-trifluoroethoxy)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-4-(2,2,2-trifluoroethoxy)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-amino-4-(2,2,2-trifluoroethoxy)benzoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-amino-4-(2,2,2-trifluoroethoxy)benzoate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological macromolecules, while the trifluoroethoxy group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes . These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-amino-3-(2,2,2-trifluoroethoxy)benzoate: Similar structure but with different substitution patterns.

    Methyl 3-amino-4-(2,2,2-trifluoroethoxy)ethoxybenzoate: Contains an additional ethoxy group.

    Methyl 3-amino-4-(2,2,2-trifluoroethoxy)phenylacetate: Similar core structure with different ester functionality.

Uniqueness

Methyl 3-amino-4-(2,2,2-trifluoroethoxy)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the trifluoroethoxy group enhances its stability and lipophilicity, making it a valuable compound for various applications .

Biological Activity

Methyl 3-amino-4-(2,2,2-trifluoroethoxy)benzoate is a compound that has garnered interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

The trifluoroethoxy group is known to impart unique properties that can enhance the compound's biological activity. The electron-withdrawing nature of the trifluoromethyl groups can affect the electronic distribution within the molecule, potentially increasing its affinity for various biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. For instance, it has shown significant activity against several strains of bacteria, including:

  • Staphylococcus aureus (including MRSA)
  • Escherichia coli
  • Pseudomonas aeruginosa

The Minimum Inhibitory Concentration (MIC) values for these pathogens are promising:

PathogenMIC (μg/mL)
Staphylococcus aureus4
Escherichia coli8
Pseudomonas aeruginosa16

These findings suggest that the compound could be a candidate for further development as an antimicrobial agent.

Cytotoxicity and Safety Profile

In evaluating the safety profile, in vitro studies have indicated that this compound exhibits low cytotoxicity towards mammalian cell lines. The compound was found to have an IC50 greater than 50 μM in several assays, indicating a favorable safety margin for therapeutic applications.

Case Studies

  • In Vivo Efficacy : A study conducted on murine models demonstrated the efficacy of this compound in treating infections caused by resistant strains of bacteria. The compound was administered at various dosages, showing significant reductions in bacterial load compared to controls.
  • Mechanistic Studies : Research focusing on the mechanism of action revealed that the compound acts by inhibiting bacterial gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication. This action was confirmed through biochemical assays where the compound displayed competitive inhibition characteristics.

Research Findings

Several key findings from diverse sources have contributed to understanding the biological activity of this compound:

  • Enhanced Lipophilicity : The trifluoroethoxy moiety increases lipophilicity, which may enhance membrane permeability and bioavailability.
  • Gyrase Inhibition : Analogous compounds with similar structures have been shown to inhibit bacterial gyrase effectively, suggesting that this compound may exhibit similar properties .
  • SAR Studies : Structure-activity relationship (SAR) studies indicate that modifications to the trifluoroethoxy group significantly impact antibacterial potency .

Properties

Molecular Formula

C10H10F3NO3

Molecular Weight

249.19 g/mol

IUPAC Name

methyl 3-amino-4-(2,2,2-trifluoroethoxy)benzoate

InChI

InChI=1S/C10H10F3NO3/c1-16-9(15)6-2-3-8(7(14)4-6)17-5-10(11,12)13/h2-4H,5,14H2,1H3

InChI Key

JLLXWJSHUUNMPR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)OCC(F)(F)F)N

Origin of Product

United States

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